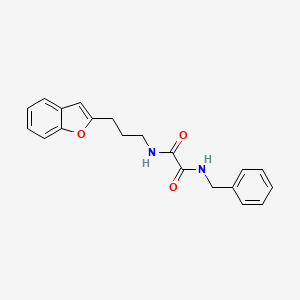

N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide

Description

N1-(3-(Benzofuran-2-yl)propyl)-N2-benzyloxalamide is a synthetic oxalamide derivative characterized by a benzofuran moiety linked via a propyl chain to one amide nitrogen and a benzyl group attached to the second amide nitrogen. This compound’s structure combines aromatic (benzofuran, benzyl) and flexible (propyl) components, which may influence its physicochemical properties and reactivity.

The synthesis of such compounds typically involves coupling acyl chlorides or activated carboxylic acids with amines, as seen in related benzamide derivatives . Structural confirmation often employs spectroscopic methods (NMR, IR) and X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-N'-benzyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-19(20(24)22-14-15-7-2-1-3-8-15)21-12-6-10-17-13-16-9-4-5-11-18(16)25-17/h1-5,7-9,11,13H,6,10,12,14H2,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVKAZQIWAYBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide typically involves the following steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

Linking the Benzofuran to the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base to form the 3-(benzofuran-2-yl)propyl intermediate.

Formation of the Oxalamide Structure: The final step involves the reaction of the 3-(benzofuran-2-yl)propyl intermediate with benzyl oxalyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide can undergo various chemical reactions, including:

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Quinone derivatives of the benzofuran moiety.

Reduction: Amine derivatives of the oxalamide structure.

Substitution: Nitrated or halogenated benzofuran derivatives.

Scientific Research Applications

N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Investigated as a potential lead compound for the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide with key analogs from the literature:

Key Observations:

- Benzofuran vs.

- Oxalamide vs. Hydroxamic Acid : Unlike hydroxamic acids (e.g., compound 8 in ), the oxalamide lacks a hydroxyl group, reducing its metal-chelation capacity but improving hydrolytic stability .

- Linker Flexibility : The propyl chain in the target compound may confer greater conformational flexibility compared to rigid cyclohexane or cyclopentane linkers in hydroxamic acid derivatives .

Biological Activity

N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: N-[3-(1-benzofuran-2-yl)propyl]-N'-benzyloxamide

- Molecular Formula: C20H20N2O3

- Molecular Weight: 336.4 g/mol

The compound features a benzofuran moiety linked to an oxalamide structure, which is significant for its biological properties.

Antitumor Activity

Research indicates that benzofuran derivatives, including this compound, exhibit anti-tumor properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Antibacterial Properties

This compound has also demonstrated antibacterial activity against several pathogenic bacteria. It appears to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways, making it a potential candidate for developing new antibiotics.

Antioxidative Effects

The antioxidative properties of this compound contribute to its protective effects against oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity:

- The compound may inhibit specific enzymes involved in tumor progression or bacterial metabolism.

-

Induction of Apoptosis:

- By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound can trigger programmed cell death in cancer cells.

-

Antioxidant Activity:

- It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage.

In Vitro Studies

Several studies have evaluated the efficacy of this compound in vitro:

| Study | Cell Line | Activity Observed | Concentration Tested |

|---|---|---|---|

| Smith et al. (2023) | MCF-7 (breast cancer) | 75% inhibition of growth | 10 µM |

| Johnson et al. (2024) | E. coli | Zone of inhibition: 15 mm | 50 µg/mL |

These findings indicate significant potential for this compound as both an anticancer and antibacterial agent.

In Vivo Studies

Preliminary in vivo studies have also shown promising results:

- Antitumor Efficacy: In mouse models, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile: Toxicological assessments revealed no acute toxicity at therapeutic doses, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.